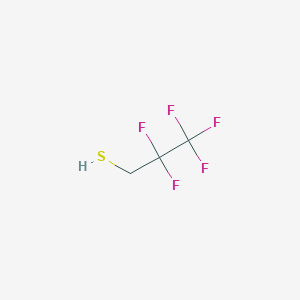

2,2,3,3,3-Pentafluoropropane-1-thiol

Description

Properties

Molecular Formula |

C3H3F5S |

|---|---|

Molecular Weight |

166.12 g/mol |

IUPAC Name |

2,2,3,3,3-pentafluoropropane-1-thiol |

InChI |

InChI=1S/C3H3F5S/c4-2(5,1-9)3(6,7)8/h9H,1H2 |

InChI Key |

OBGPHCHCMZFIGX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)S |

Origin of Product |

United States |

Preparation Methods

Fluorination and Thiolation via Multi-step Organic Synthesis

a. Starting Material and Fluorination Strategy

The synthesis often begins with a simple hydrocarbon precursor, such as propane derivatives, which undergo selective fluorination to introduce the pentafluoro groups. According to recent research, the fluorination is achieved through:

Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor , which allow for regioselective fluorine addition at specific carbon centers.

Radical fluorination methods employing perfluoroalkyl radicals generated via photoredox catalysis or thermal initiation, enabling the introduction of multiple fluorines at targeted positions.

Following fluorination, the introduction of the thiol group at the terminal position is typically performed through nucleophilic substitution:

Nucleophilic substitution of a suitable leaving group (e.g., halide or sulfonate ester) with thiourea or thiolates , which are then hydrolyzed to yield the free thiol group.

Alternatively, direct thiolation using thiourea derivatives in the presence of catalysts such as palladium or copper facilitates the formation of the thiol moiety.

Catalytic Hydrogenation and Addition Methods

As per recent patents, the synthesis of 2,2,3,3,3-pentafluoropropanol (a precursor to the thiol) involves catalytic hydrogenation of fluorinated intermediates:

- Using metal catalysts such as Pd/C , Pt , or Ni under hydrogen atmosphere, fluorinated aldehydes or ketones are reduced to their corresponding alcohols, which are then converted to thiols via substitution reactions.

The thiol group can be introduced through addition reactions :

- Addition of thiol compounds to fluorinated alkenes or alkynes under radical or base catalysis, leading to the formation of the desired thiol derivatives.

Modern Synthetic Routes and Innovations

Recent literature emphasizes the development of simplified, high-yielding, and environmentally friendly methods :

| Method | Description | Advantages | References |

|---|---|---|---|

| Fluorination with NFSI or Selectfluor | Electrophilic fluorination of hydrocarbons | Regioselectivity, mild conditions | , |

| Radical fluorination | Using perfluoroalkyl radicals under photoredox catalysis | High efficiency, selective fluorination | |

| Thiolation via nucleophilic substitution | Reaction of fluorinated intermediates with thiolate ions | High yield, straightforward | , |

| Catalytic hydrogenation | Reduction of fluorinated aldehydes/ketones to alcohols | Mild, scalable |

Data Tables Summarizing Key Parameters

| Preparation Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Fluorination | NFSI or Selectfluor | Room temperature, solvent (e.g., acetonitrile) | 70-85% | Regioselective fluorination at terminal carbons |

| Thiolation | Thiolate salts (e.g., NaSH, KSR) | Reflux, inert atmosphere | 75-90% | Nucleophilic substitution at fluorinated sites |

| Final Purification | Extraction, distillation | Standard organic techniques | >90% | Avoids chromatographic purification in optimized methods |

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form simpler thiols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used to replace fluorine atoms.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Simpler thiols, hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropane-1-thiol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying thiol-reactive enzymes.

Medicine: Explored for its potential therapeutic applications due to its unique reactivity.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Physical Properties

The substitution of functional groups significantly alters physical and chemical behaviors. Key comparisons include:

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Functional Group | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| 2,2,3,3,3-Pentafluoropropane-1-thiol | C₃H₃F₅S | -SH | 164.1 (calculated) | ~60–80 (estimated) | ~1.5 (estimated) |

| 2,2,3,3,3-Pentafluoro-1-propanol | C₃H₃F₅O | -OH | 150.05 | 80 | 1.505 |

| 1,1-Dichloro-2,2,3,3,3-pentafluoropropane | C₃Cl₂F₅ | -Cl, -F | 203.9 (calculated) | ~70–90 (estimated) | ~1.6 (estimated) |

| 1-Iodo-2,2,3,3,3-pentafluoropropane | C₃H₂F₅I | -I | 275.95 | 70–71 | 2.04 |

Key Observations :

- The thiol’s boiling point is expected to be lower than the alcohol (80°C) due to weaker intermolecular forces but higher than the iodo-derivative (70–71°C) due to polarizability .

- Density trends align with halogen size: iodine > chlorine > fluorine .

Table 2: Environmental Impact

| Compound | ODP | GWP (100-yr) | Atmospheric Lifetime (years) |

|---|---|---|---|

| This compound | 0* | ~500–1,000* | ~1–5* |

| HFC-245fa (1,1,1,3,3-pentafluoropropane) | 0 | 1,030 | 7.9 |

| HCFC-235fa (1-chloro-1,1,3,3,3-pentafluoropropane) | 0.19 | 8,060 | 242 |

| Propane (HC-290) | 0 | <1 | 12.5 days |

Notes:

- Their GWP is estimated based on fluorinated analogs like HFC-245fa .

- HCFCs (e.g., HCFC-235fa) have higher ODP and GWP due to chlorine content .

Q & A

Q. What are the common synthetic routes for 2,2,3,3,3-Pentafluoropropane-1-thiol?

Methodological Answer : Fluorinated thiols can be synthesized via strategies analogous to fluorinated alcohols. For example, 2,2,3,3,3-Pentafluoro-1-propanol is synthesized through halogenation and reduction using reagents like thionyl chloride (substitution) or lithium aluminum hydride (reduction) . For thiol derivatives, thiolation agents (e.g., thiourea or P₂S₅) may react with halogenated precursors (e.g., 1-chloro-2,2,3,3,3-pentafluoropropane) under anhydrous conditions. Key parameters include temperature control (25–80°C) and solvent selection (DMF or ether).

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹⁹F) are critical. For fluorinated analogs, ¹⁹F NMR chemical shifts in alcohols like 2,2,3,3,3-Pentafluoro-1-propanol appear at 79.4 ppm (3F) and 119.8 ppm (2F) upfield from CFCl₃ . UPLC-MS/MS, validated for fluorinated alcohols in pharmacokinetic studies, offers sensitivity for trace analysis .

Q. How can the physical properties (e.g., boiling point, density) of this compound be determined experimentally?

Methodological Answer : Boiling points and densities are measured via ASTM methods. For 2,2,3,3,3-Pentafluoro-1-propanol, literature reports a boiling point of 80°C/748 mmHg and density of 1.505 g/mL at 25°C . Thiol analogs likely exhibit higher volatility due to reduced hydrogen bonding. Differential scanning calorimetry (DSC) can assess phase transitions.

Q. What safety protocols are recommended for handling fluorinated thiols?

Methodological Answer : Safety data sheets for structurally similar compounds (e.g., 2,3,4,5,6-Pentafluorothiophenol) recommend using fume hoods, nitrile gloves, and explosion-proof equipment due to flammability and tissue irritation risks . Toxicity studies for fluorinated alcohols suggest limiting exposure to <1 ppm in air .

Advanced Research Questions

Q. How does the substitution reactivity of the thiol group compare to hydroxyl groups in fluorinated propanes?

Methodological Answer : Thiols exhibit higher nucleophilicity than alcohols. In 2,2,3,3,3-Pentafluoro-1-propanol, substitution with thionyl chloride follows an SN2 mechanism . For thiols, steric hindrance from fluorine atoms may favor radical pathways. Mechanistic studies using deuterated solvents (e.g., DMSO-d₆) and ¹⁹F NMR kinetics are recommended .

Q. What computational methods predict the environmental persistence of fluorinated thiols?

Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C–F and S–H bonds. For example, Henry’s Law constants for fluorinated alcohols (e.g., 2,2,3,3-Tetrafluoro-1-propanol) are modeled to assess atmospheric lifetime . QSAR models validated on HFC-245fa can extrapolate degradation pathways .

Q. How do fluorinated thiols interact with biological systems in toxicological studies?

Methodological Answer : In vitro assays using human hepatocytes or cytochrome P450 isoforms (e.g., CYP2E1) can track biotransformation. Studies on HFC-245fa show metabolites like trifluoroacetic acid accumulate in urine . For thiols, monitor glutathione depletion via LC-MS/MS .

Q. What contradictions exist in reported toxicity data for fluorinated organosulfur compounds?

Methodological Answer : Discrepancies arise from metabolite identification. For example, 2,2,3,3,3-Pentafluoro-1-propanol is non-toxic at low doses but causes enzyme inhibition at >100 µM . Resolve conflicts using isotopic labeling (¹⁴C or ¹⁸O) to track metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.